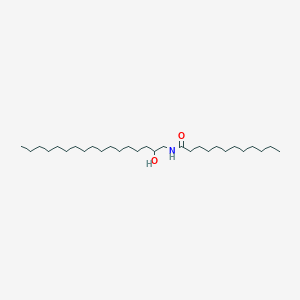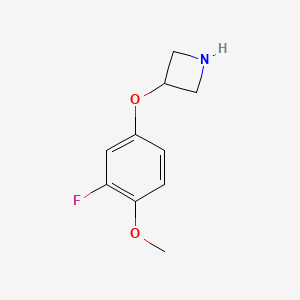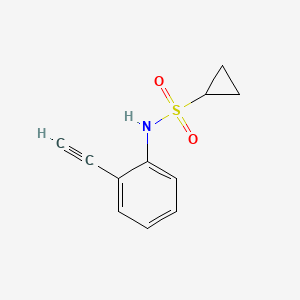
N-lauroyl-1-desoxyMethylsphinganine (M17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-lauroyl-1-desoxyMethylsphinganine, also known as N-dodecanoyl-1-desoxymethylsphinganine, is a bioactive lipid belonging to the sphingolipid family. It is commonly referred to as 1-desoxymethyldihydroceramide. This compound is notable for its role as a potent inhibitor of sphingolipid metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-lauroyl-1-desoxyMethylsphinganine is synthesized through the N-acylation of 1-desoxymethylsphinganine. The reaction involves the use of fatty acyl-CoA and ceramide synthases (CerS) as catalysts . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of N-lauroyl-1-desoxyMethylsphinganine involves large-scale synthesis using similar N-acylation processes. The compound is produced in powder form and stored at -20°C to maintain its stability and bioactivity .
Análisis De Reacciones Químicas
Types of Reactions
N-lauroyl-1-desoxyMethylsphinganine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired product but typically involve controlled temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-lauroyl-1-desoxyMethylsphinganine. These derivatives have distinct chemical properties and biological activities .
Aplicaciones Científicas De Investigación
N-lauroyl-1-desoxyMethylsphinganine has several scientific research applications, including:
Chemistry: It is used as a model compound to study sphingolipid metabolism and the effects of sphingolipid inhibitors.
Biology: It is used to investigate the role of sphingolipids in cellular processes, such as cell signaling, apoptosis, and membrane structure.
Medicine: It has potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders.
Mecanismo De Acción
N-lauroyl-1-desoxyMethylsphinganine exerts its effects by inhibiting ceramide synthases (CerS), which catalyze the acylation of sphingoid bases using fatty acyl-CoA. This inhibition results in a decrease in desoxymethylsphinganine levels and an accumulation of sphinganine. The compound’s molecular targets include various enzymes involved in sphingolipid metabolism, and its pathways involve the regulation of sphingolipid biosynthesis and degradation .
Comparación Con Compuestos Similares
Similar Compounds
N-C16-deoxysphinganine: Another N-acylated form of 1-deoxysphinganine with a longer fatty acyl chain.
N-C12-deoxysphingosine: A similar compound with a different sphingoid base structure.
N-C241-deoxysphingosine: A compound with an even longer fatty acyl chain and a double bond in the acyl chain.
Uniqueness
N-lauroyl-1-desoxyMethylsphinganine is unique due to its specific fatty acyl chain length (C12) and its potent inhibitory effects on sphingolipid metabolism. Its distinct chemical structure and biological activity make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C29H59NO2 |
|---|---|
Peso molecular |
453.8 g/mol |
Nombre IUPAC |
N-(2-hydroxyheptadecyl)dodecanamide |
InChI |
InChI=1S/C29H59NO2/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-28(31)27-30-29(32)26-24-22-20-17-12-10-8-6-4-2/h28,31H,3-27H2,1-2H3,(H,30,32) |
Clave InChI |
WTQWTKLHSAHXCK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(CNC(=O)CCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine](/img/structure/B12067583.png)

![1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione](/img/structure/B12067595.png)

![[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate](/img/structure/B12067605.png)


![4-[(2-Methylpropyl)sulfanyl]phenol](/img/structure/B12067629.png)




![tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12067668.png)

